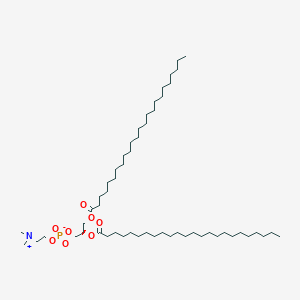
L-Lysine-3,3,4,4,5,5,6,6-D8 hcl
Vue d'ensemble
Description
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a deuterated form of L-lysine, an essential amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions on the lysine molecule. The deuteration enhances the compound’s utility in various scientific applications, particularly in the fields of biochemistry and molecular biology. The molecular formula of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is C6H6D8N2O2·HCl, and it has a molecular weight of approximately 190.70 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Chemical Synthesis: Deuterated lysine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.
Industrial Production Methods
Industrial production of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: Using genetically modified microorganisms to produce deuterated lysine.
Chemical Synthesis: Employing deuterated reagents and catalysts to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Oxo derivatives of lysine.
Reduction: Alcohol derivatives of lysine.
Substitution: Various alkylated or acylated lysine derivatives.
Applications De Recherche Scientifique
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride has numerous applications in scientific research, including:
Biochemistry: Used as a tracer in metabolic studies to investigate protein synthesis and degradation.
Molecular Biology: Employed in mass spectrometry for the quantification of proteins and peptides.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of lysine in the body.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves its incorporation into proteins and peptides in place of regular lysine. The deuterium labeling allows for the tracking and quantification of these molecules using techniques such as mass spectrometry. The molecular targets include enzymes and proteins involved in lysine metabolism and protein synthesis pathways .
Comparaison Avec Des Composés Similaires
L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can be compared with other deuterated lysine derivatives, such as:
L-Lysine-4,4,5,5-D4 hydrochloride: Labeled with deuterium at different positions.
L-Lysine-13C6,15N2 hydrochloride: Labeled with carbon-13 and nitrogen-15 isotopes.
DL-Lysine-3,3,4,4,5,5,6,6-D8 dihydrochloride: A racemic mixture of deuterated lysine.
The uniqueness of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride lies in its specific deuterium labeling, which provides distinct advantages in certain analytical and research applications .
Propriétés
IUPAC Name |
(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-RLIARQKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
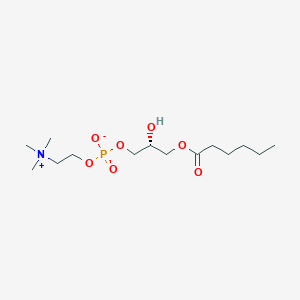
![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)
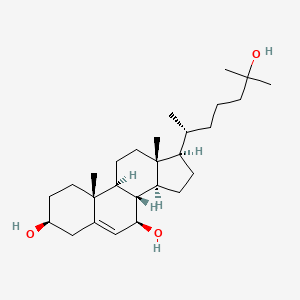
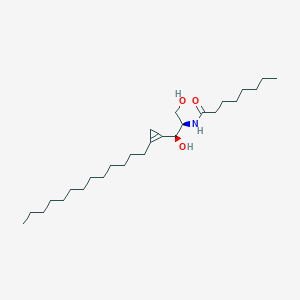
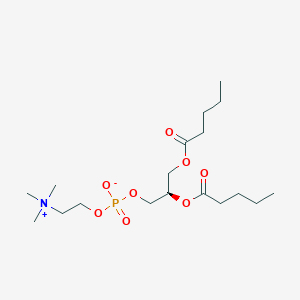



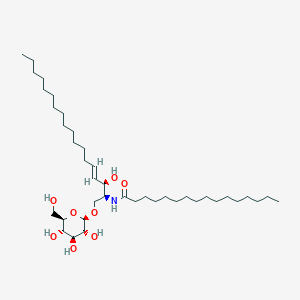

![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)
